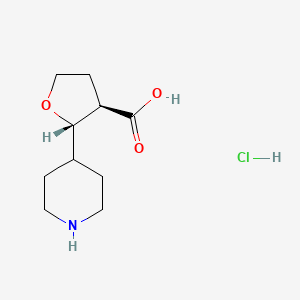
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine these properties.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions. The mechanisms of these reactions may also be discussed.Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be discussed.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Functionality
Carboxylic acids play a crucial role in modifying the molecular structure and functionality of various compounds. For instance, the oxidation of starch molecules, where hydroxyl groups are first oxidized to carbonyl groups and then to carboxyl groups, demonstrates the importance of carboxylic acid functionalities in industrial applications, including food and non-food sectors (Vanier et al., 2017). This insight could suggest potential applications of "(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride" in modifying polymers or other materials to achieve desired properties.
Antioxidant Properties
Carboxylic acids, especially those with multiple hydroxyl groups, have been studied for their antioxidant properties. The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) indicate that certain structural features, such as an unsaturated bond on the side chain, are vital for their antioxidant activity (Razzaghi-Asl et al., 2013). This suggests that the structural configuration of "(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride" could be explored for potential antioxidant applications.
Biocatalyst Inhibition
In the context of biorenewable chemicals, carboxylic acids have been identified as microbial inhibitors at concentrations below desired yields. This inhibitory effect is a critical consideration in the fermentative production of carboxylic acids using engineered microbes (Jarboe et al., 2013). Research into the inhibitory mechanisms of carboxylic acids, including "(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride," could lead to improved strategies for biorenewable chemical production.
Peptide and Protein Studies
The use of specific carboxylic acids in peptide and protein studies, particularly in analyzing backbone dynamics and secondary structure, underscores the utility of carboxylic acid derivatives in biochemistry and pharmacology. The incorporation of spin label probes into peptides, for instance, facilitates the study of their structure and interactions with membranes or other molecules (Schreier et al., 2012). This suggests potential applications for "(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride" in the design and study of novel peptides and proteins.
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and disposing of the compound are also usually included.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.
Eigenschaften
IUPAC Name |
(2S,3R)-2-piperidin-4-yloxolane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h7-9,11H,1-6H2,(H,12,13);1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULCEWZXUXCYFT-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2660422.png)








![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)

![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
